molecular formula C12H11NO2 B077429 methyl 2-(1H-pyrrol-1-yl)benzoate CAS No. 10333-67-2

methyl 2-(1H-pyrrol-1-yl)benzoate

Cat. No. B077429
Key on ui cas rn: 10333-67-2
M. Wt: 201.22 g/mol
InChI Key: KUEYSLOCROREKF-UHFFFAOYSA-N
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Patent
US04758559

Procedure details

To a suspension of 117 g of lithium aluminum hydride in 2 L of anhydous ether (under an inert atmosphere) is added dropwise a solution of 428 g of methyl 2-(pyrrol-1-yl)-benzoate in 1.5 L of ether over a period of 4 hours. The reaction mixture is then heated at reflux temperature for an additional 4 hours and then allowed to cool to room temperature. After cooling in an ice-bath, the excess lithium aluminum hydride is destroyed by the dropwise addition of 117 ml of water over 1 hour, followed by dropwise addition of 117 ml of 15% sodium hydroxide and subsequent addition of 351 ml of water over a 30 minute period. The resultant granular solid is separated by filtration, the ether layer is then dried over magnesium sulfate and the solvent evaporated under reduced pressure to yield 2-(pyrrol-1-yl)-benzyl alcohol which may be further purified by distillation in vacuo; b.p. 110°-114°/0.1 mm Hg.
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
428 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[C:14](OC)=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8]1>CCOCC>[N:7]1([C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[CH2:14][OH:15])[CH:11]=[CH:10][CH:9]=[CH:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
428 g
Type
reactant
Smiles
N1(C=CC=C1)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an additional 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
the excess lithium aluminum hydride is destroyed by the dropwise addition of 117 ml of water over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
followed by dropwise addition of 117 ml of 15% sodium hydroxide and subsequent addition of 351 ml of water over a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant granular solid is separated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer is then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C1=C(CO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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